![molecular formula C20H13N2NaO4S B1143368 Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate CAS No. 1248-18-6](/img/structure/B1143368.png)

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate

Vue d'ensemble

Description

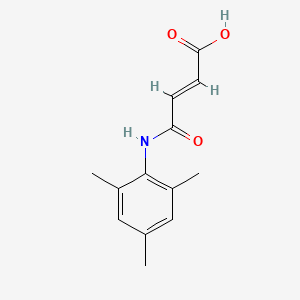

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a chemical compound with the molecular formula C20H13N2NaO4S . It appears as a yellow light red solid .

Synthesis Analysis

The synthesis of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the reaction of 2-Aminonaphthalene-1-sulfonic acid and 2-Naphthol .Molecular Structure Analysis

The molecular structure of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15 (13)19 (18)22-21-17-11-9-14-6-2-4-8-16 (14)20 (17)27 (24,25)26;/h1-12,23H, (H,24,25,26);/q;+1/p-1/b22-21+; .Physical And Chemical Properties Analysis

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate has poor resistance to organic solvents but better resistance to acids and alkalis . It has a molecular weight of 400.39 .Applications De Recherche Scientifique

Art and Painting

Sodium Lithol has been widely used in the art industry, particularly in painting. It was a popular pigment among artists at the beginning of the twentieth century . Notably, American artist Mark Rothko employed Lithol Red in his Seagram and Harvard murals of the 1950s and 1960s . However, its poor lightfastness, which leads to fading, has implications for its artistic use .

Pigment Production

Sodium Lithol is the starting compound for the production of other Lithol salts. This is achieved through an ion-exchange process where Ba or NH4 ions replace the Na ions . However, this process is inefficient, and some Sodium salt almost always remains, making it difficult to obtain a pure Lithol salt suitable for crystallographic studies .

Color Variation

The color of the Lithol Red pigment ranges from yellowish-red (Sodium salt) to bluish-red (Strontium salt), depending on the metal cation . This property allows for a variety of applications where different color tones are required.

Crystallographic Studies

Due to its complex ion-exchange process and the resulting variety of salts, Sodium Lithol has been the subject of numerous crystallographic studies . These studies aim to understand the crystal structures of the Lithol salts with Sodium, Barium, and Ammonium cations .

Light Exposure and Fading Studies

The fading of Lithol Red under light exposure has been a significant area of research. Studies have been conducted to understand the mechanism of deterioration and fading of Lithol Reds . These investigations involve artificial aging processes using a 150 W Xenon lamp and examination techniques such as UV-Visible (UV-Vis) Absorption, Fourier-Transformed Raman spectroscopy (FT Raman), Fourier-Transformed micro-Infrared spectroscopy (FT-MIR) in the Attenuated Total Reflection (ATR) mode, and XRPD techniques .

Safety and Hazards

Mécanisme D'action

Target of Action

Sodium lithol, also known as Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate or Lithol Red, is an azo dye pigment . It is most commonly associated with the printing industry, where it has been, and still is, used for low-cost printing inks . Its primary targets are the materials it is applied to, such as paper, textiles, and other surfaces. The compound imparts a vibrant red color to these materials.

Mode of Action

The mode of action of Sodium lithol involves its interaction with light and the material it is applied to. When light strikes the pigment, it absorbs certain wavelengths and reflects others. The reflected light is what we perceive as the color of the pigment. In the case of Sodium lithol, it reflects light in the red part of the spectrum, giving it its characteristic red color .

Biochemical Pathways

When the pH is lowered, the resin precipitates onto the pigment surface .

Pharmacokinetics

The pharmacokinetic properties of Sodium lithol, such as absorption, distribution, metabolism, and excretion (ADME), are not typically relevant in the same way they would be for a drug. This is because Sodium lithol is not designed to be ingested or absorbed into the body. Instead, it is applied to surfaces for coloration purposes. If accidentally ingested or inhaled, sodium lithol could potentially be absorbed into the body, distributed via the bloodstream, metabolized by the liver, and excreted via the kidneys or respiratory system .

Result of Action

The primary result of Sodium lithol’s action is the imparting of a vibrant red color to the materials it is applied to. This is due to its interaction with light and its ability to reflect light in the red part of the spectrum .

Action Environment

The action of Sodium lithol can be influenced by various environmental factors. For instance, exposure to high levels of light can lead to fading of the pigment . The pH of the environment can also affect the stability of Sodium lithol. For example, when the pH is lowered, the resin precipitates onto the pigment surface . Furthermore, the presence of other chemicals can affect the stability and coloration properties of Sodium lithol .

Propriétés

IUPAC Name |

sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNRQZDDMYBBJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021230 | |

| Record name | D&C Red 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate | |

CAS RN |

1248-18-6 | |

| Record name | C.I. Pigment Red 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 49 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY4YV0PVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)

![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)

![[GLN12]-CHARYBDOTOXIN](/img/no-structure.png)

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)